Lucigenin

Superoxide Detection Mitochondrial Membranes Quantitative Chemiluminescence

Lucigenin (bis-N-methylacridinium nitrate, C28H22N4O6, MW 510.50) is a chemiluminescent probe primarily utilized for detecting endogenously generated superoxide anion radical (O2•⁻) in biological systems. Upon single-electron reduction by radical species, lucigenin undergoes a reaction that produces amplified chemiluminescence measurable and correlatable to the amount of reactive oxygen species present.

Molecular Formula C28H22N3O3+
Molecular Weight 448.5 g/mol
CAS No. 2315-97-1
Cat. No. B191737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucigenin
CAS2315-97-1
Synonyms10,10'-dimethyl-9,9'-biacridinium
bis-N-methylacridinium
dimethyl biacridinium dinitrate
Lucigenin
Molecular FormulaC28H22N3O3+
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-]
InChIInChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1
InChIKeyIQDVDOOKYWOQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucigenin (CAS 2315-97-1): Chemiluminescent Superoxide Probe for Intramitochondrial and Cellular ROS Detection


Lucigenin (bis-N-methylacridinium nitrate, C28H22N4O6, MW 510.50) is a chemiluminescent probe primarily utilized for detecting endogenously generated superoxide anion radical (O2•⁻) in biological systems . Upon single-electron reduction by radical species, lucigenin undergoes a reaction that produces amplified chemiluminescence measurable and correlatable to the amount of reactive oxygen species present . Lucigenin also functions as a fluorescent chloride-sensitive indicator, as its fluorescence is quenched in the presence of chloride ions . The compound localizes to mitochondria and reliably monitors intramitochondrial O2•⁻ production by the mitochondrial electron transport chain when used at appropriate concentrations [1].

Why Lucigenin Cannot Be Replaced by Luminol, Coelenterazine, or MCLA in Superoxide Detection Workflows


Generic substitution among chemiluminescent probes for reactive oxygen species detection fails because each probe exhibits distinct subcellular localization, analyte specificity, and susceptibility to experimental artifacts. Lucigenin localizes to mitochondria and detects intramitochondrial superoxide production by the electron transport chain, whereas luminol-derived chemiluminescence detects H2O2 released from mitochondria and requires horseradish peroxidase for signal generation [1]. Coelenterazine produces higher absolute chemiluminescence signals but does not require prereduction, making it a more reliable probe for certain quantitative applications, yet it is susceptible to storage-dependent high background chemiluminescence [2]. MCLA (methyl-Cypridina-luciferin analogue) demonstrates superior sensitivity at physiological pH but has different pH optima profiles and may not be suitable for all experimental contexts [3]. Furthermore, lucigenin's validity as a superoxide probe depends critically on concentration: at low concentrations (≤5 μM), lucigenin provides accurate assessment of superoxide production without inducing redox cycling artifacts [4].

Lucigenin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Luminol, Coelenterazine, MCLA, and Cytochrome c


Lucigenin vs. Coelenterazine: Prereduction Requirement Limits Quantitative Accuracy by One Order of Magnitude

Lucigenin requires one-electron prereduction before the photon-emitting reaction with superoxide, a mechanistic property that introduces significant calibration challenges. In contrast, coelenterazine does not require prereduction, making it a more reliable probe for quantitative work [1]. Calibration of lucigenin measurements on Complex I (capable of efficient lucigenin prereduction with NADH) against xanthine oxidase (which cannot reduce the probe to a significant rate) may give results in error by one order of magnitude [1]. At the same rate of superoxide production by the xanthine oxidase system, coelenterazine produced 15 times higher chemiluminescence than lucigenin [1].

Superoxide Detection Mitochondrial Membranes Quantitative Chemiluminescence Calibration Artifacts

Lucigenin vs. Luminol: Differential Detection of Intramitochondrial O2•⁻ vs. Released H2O2 in Isolated Mitochondria

With isolated mitochondria, lucigenin-derived chemiluminescence monitors intramitochondrial O2•⁻ production by the mitochondrial electron transport chain, whereas luminol-derived chemiluminescence detects H2O2 released from the mitochondria [1]. Lucigenin-derived chemiluminescence was diminished extensively by membrane-permeable superoxide dismutase mimetics (2,2,6,6-tetramethylpiperidine-N-oxyl and Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin), but not by Cu,Zn-SOD [1]. In contrast, luminol-derived chemiluminescence was not observed in the absence of horseradish peroxidase and was significantly inhibited by catalase [1].

Mitochondrial ROS Superoxide Anion Hydrogen Peroxide Electron Transport Chain

Lucigenin vs. MCLA: 330-Fold Lower Sensitivity at Physiological pH Limits Utility in Neutral pH Systems

Lucigenin exhibits pH optima for chemiluminescence at pH 9.5 (with KO2 generator) and pH 10.0 (with hypoxanthine/xanthine oxidase), both well above physiological pH [1]. In contrast, MCLA produces optima closer to neutral pH, with optima at pH 6.0, 8.7, and 9.5 with KO2, and pH 4.8, 6.0, 7.0, and 8.7 with hypoxanthine/xanthine oxidase [1]. When chemiluminescence was assessed at physiological pH, MCLA detected superoxide radicals with 330-fold higher sensitivity than lucigenin [1].

pH Dependence Superoxide Detection Sensitivity Physiological pH MCLA Comparison

Lucigenin vs. Luminol: 1,000-Fold Higher Light Emission in NADPH-Driven Microsomal Systems

In rat liver microsomal preparations during NADPH oxidation, light emission obtained with lucigenin is 1,000-fold higher than that obtained with luminol [1]. This dramatic difference in chemiluminescence yield makes lucigenin substantially more sensitive for detecting ROS production in microsomal systems. The study employed both probes to evaluate the efficiency of synthetic antioxidants, with propyl gallate proving the most potent chemiluminescence inhibitor among five compounds tested [1].

Microsomal ROS NADPH Oxidation Antioxidant Screening Chemiluminescence Yield

Lucigenin Concentration-Dependent Artifact Profile: Non-Redox Cycling at ≤5 μM Prevents Superoxide Overestimation

Lucigenin's validity as a superoxide-detecting probe depends critically on working concentration. At high concentrations (>50 μmol/L), lucigenin may produce superoxide via redox cycling, artificially overestimating superoxide production [1]. At lower concentrations (5 μmol/L), lucigenin provides an accurate assessment of the rate of superoxide production, as validated by close correlations with the SOD-inhibitable ferricytochrome c reduction assay [1]. Marked lucigenin-derived chemiluminescence was elicited at concentrations ranging from 1 to 5 μM across multiple O2•⁻-generating systems without stimulating additional O2 consumption or O2•⁻ production [2].

Redox Cycling Assay Validation Concentration Optimization Vascular Superoxide

Lucigenin vs. Cytochrome c Assay: 16-Fold Higher Sensitivity at pH 10.1 in Superoxide Dismutase Mimic Quantification

In an allopurinol-xanthine oxidase-lucigenin enhanced chemiluminescence system for quantifying superoxide dismutase mimics, comparison between lucigenin and cytochrome c as final detectors revealed that only the chemiluminescence technique is able to detect the superoxide anions from allopurinol oxidation [1]. The lucigenin-based method is 16 times more sensitive than the cytochrome c assay at pH 10.1 [1]. Three manganese compounds from different structural classes (manganese(II) chloride, manganese N,N'-bis(salicylidiene)ethylenediamine chloride, and manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin) were compared at five concentrations (0.01, 0.1, 1, 10, and 100 μM) [1].

Superoxide Dismutase Mimics Allopurinol Oxidation Sensitivity Comparison Chemiluminescence vs. Spectrophotometry

Lucigenin Application Scenarios: Where Procurement of Lucigenin Is Scientifically Justified Over Alternatives


Intramitochondrial Superoxide Detection in Isolated Mitochondria and Intact Cells

Lucigenin is the preferred chemiluminescent probe when experimental objectives require specific measurement of intramitochondrial superoxide (O2•⁻) production by the mitochondrial electron transport chain, rather than extramitochondrial H2O2 or total cellular ROS. Lucigenin localizes to mitochondria and its chemiluminescence directly reflects superoxide generated within the organelle, as validated by sensitivity to membrane-permeable SOD mimetics but not to Cu,Zn-SOD [1]. This application is particularly valuable for studies of mitochondrial dysfunction, ischemia-reperfusion injury, and metabolic disorders where electron transport chain-derived superoxide is the analyte of interest. Luminol cannot substitute for this application as it detects H2O2 released from mitochondria and requires horseradish peroxidase for signal generation [1].

High-Sensitivity NADPH-Driven Microsomal ROS Detection and Antioxidant Screening

For research involving hepatic microsomal preparations and NADPH-dependent ROS production (e.g., cytochrome P450-related oxidative stress, drug metabolism studies, antioxidant efficacy screening), lucigenin offers 1,000-fold higher light emission than luminol, providing substantially superior detection sensitivity [2]. This dramatic signal enhancement enables detection of low-abundance ROS species and improves assay signal-to-noise ratios. In this context, lucigenin procurement is justified when maximizing assay sensitivity in microsomal systems is a priority, and when the alternative (luminol) would yield insufficient signal intensity for reliable quantification [2].

Quantification of Superoxide Dismutase Mimics and Free-Radical Scavengers via Allopurinol-Xanthine Oxidase System

Lucigenin-enhanced chemiluminescence enables quantification of superoxide dismutase mimics and free-radical scavengers that cannot be detected by the traditional cytochrome c reduction assay. The allopurinol-xanthine oxidase-lucigenin system is 16 times more sensitive than the cytochrome c assay at pH 10.1 and uniquely capable of detecting superoxide anions from allopurinol oxidation [3]. This application is relevant for laboratories screening SOD-mimetic compounds or evaluating antioxidant capacity of novel chemical entities. The method can be adapted to physiological pH (7.4) with increased reagent concentrations and Tween 20 addition [3].

Phagocyte Respiratory Burst Activity Assessment via Superoxide-Specific Chemiluminescence

Lucigenin reacts primarily with superoxide anion radical, the first reactive oxygen species generated during the phagocyte respiratory burst, providing a more reliable assessment of cell activity than luminol [4]. Luminol reacts mainly with H2O2 and singlet oxygen and depends on catalase, myeloperoxidase, and glutathione, making it prone to artifacts when cell activity is to be determined [4]. Lucigenin-amplified chemiluminescence is therefore preferred for studies of cell-activating or -inhibiting properties of drugs, phagocyte kinetics, and immunomodulatory compound screening where biologically relevant O2•⁻ determination is required [4].

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